(S)-5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.:
Cat. No.: VC17494398
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N |
|---|---|
| Molecular Weight | 175.27 g/mol |
| IUPAC Name | (1S)-5-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C12H17N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h3,5,7,12H,2,4,6,8,13H2,1H3/t12-/m0/s1 |
| Standard InChI Key | ASINTLOAQNNRHI-LBPRGKRZSA-N |
| Isomeric SMILES | CCC1=C2CCC[C@@H](C2=CC=C1)N |
| Canonical SMILES | CCC1=C2CCCC(C2=CC=C1)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a partially saturated naphthalene ring system fused to an ethyl-substituted cyclohexene moiety. The amine group at the 1-position and the ethyl group at the 5-position create a stereogenic center, with the (S)-configuration dictating its three-dimensional orientation. The molecular formula is C₁₂H₁₇N, with a molecular weight of 175.27 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| IUPAC Name | (S)-5-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
| Chiral Center | C1 |
| Optical Rotation | Not fully characterized |
The tetrahydronaphthalene core enhances lipid solubility, facilitating blood-brain barrier penetration, while the ethyl group modulates electronic effects on the aromatic system .
Synthesis and Stereochemical Control
Synthesis typically involves asymmetric hydrogenation or resolution techniques to isolate the (S)-enantiomer. A common route starts with 5-ethyl-1-tetralone, which undergoes reductive amination using chiral catalysts like Rhodium(I)-(S)-BINAP complexes to achieve enantiomeric excess . Solvent selection (e.g., ethanol or dichloromethane) and temperature control (20–50°C) critically influence yield and purity.
Biological Activity and Mechanism
Neurological Targets
The (S)-enantiomer exhibits higher affinity for serotonin (5-HT₁₀₀) and dopamine (D₂) receptors compared to the (R)-form, as predicted by molecular docking studies. This selectivity arises from optimal hydrogen bonding between the protonated amine and Asp³.³² residues in the receptor’s binding pocket .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Tetrahydronaphthalene Derivatives
| Compound | Target Receptor | IC₅₀ (μM) | Selectivity (S/R Ratio) |
|---|---|---|---|
| (S)-5-Ethyl-1-amine | 5-HT₁₀₀ | 0.12 | 9.7 |
| (R)-5-Ethyl-1-amine | 5-HT₁₀₀ | 1.16 | 1.0 |
| 5-Methoxy-1-amine (Racemic) | D₂ | 3.4 | N/A |
The (S)-enantiomer’s 9.7-fold selectivity over the (R)-form underscores the importance of chirality in receptor engagement .
Research Gaps and Future Directions
-
Stereospecific Metabolism: The (S)-enantiomer’s oxidative pathways remain uncharacterized.
-
In Vivo Efficacy: No published data exist on neurodegenerative disease models.
-
Formulation Challenges: Low aqueous solubility (0.12 mg/mL) necessitates prodrug strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume